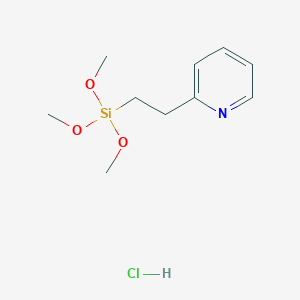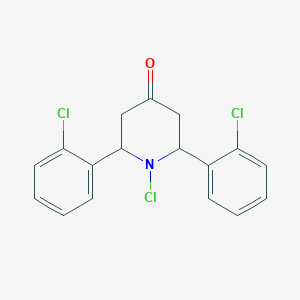
1-Chloro-2,6-bis(2-chlorophenyl)piperidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-2,6-bis(2-chlorophenyl)piperidin-4-one is a chemical compound belonging to the piperidin-4-one family. This class of compounds is known for its diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science. The compound’s structure features a piperidine ring substituted with chloro and chlorophenyl groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-2,6-bis(2-chlorophenyl)piperidin-4-one typically involves the reaction of ammonium acetate, p-chlorobenzaldehyde, and 3-chloro-2-butanone in ethanol. The mixture is heated to boiling, resulting in the formation of the desired compound . The reaction conditions are carefully controlled to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-2,6-bis(2-chlorophenyl)piperidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the chloro groups with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of hydroxyl or amino derivatives.
Scientific Research Applications
1-Chloro-2,6-bis(2-chlorophenyl)piperidin-4-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antitumor, antibacterial, antiviral, and antimalarial agent. Its unique structure allows for interactions with various biological targets, making it a candidate for drug development.
Materials Science: The compound’s properties make it suitable for use in non-linear optical materials and other advanced materials applications.
Biological Research: Researchers investigate its effects on cellular processes and its potential as a tool for studying molecular mechanisms in biology.
Mechanism of Action
The mechanism of action of 1-Chloro-2,6-bis(2-chlorophenyl)piperidin-4-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular signaling pathways. The compound’s structure allows it to bind to these targets with high affinity, resulting in its biological effects .
Comparison with Similar Compounds
3-Chloro-2,6-bis(4-chlorophenyl)-3-methylpiperidin-4-one: This compound has a similar structure but with additional methyl groups, which may alter its chemical and biological properties.
1-(2-chlorophenyl)piperidin-4-one: This compound lacks the additional chlorophenyl groups, resulting in different reactivity and applications.
Uniqueness: 1-Chloro-2,6-bis(2-chlorophenyl)piperidin-4-one stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity
Properties
CAS No. |
116470-85-0 |
|---|---|
Molecular Formula |
C17H14Cl3NO |
Molecular Weight |
354.7 g/mol |
IUPAC Name |
1-chloro-2,6-bis(2-chlorophenyl)piperidin-4-one |
InChI |
InChI=1S/C17H14Cl3NO/c18-14-7-3-1-5-12(14)16-9-11(22)10-17(21(16)20)13-6-2-4-8-15(13)19/h1-8,16-17H,9-10H2 |
InChI Key |
QWVCQUWPKUVUGP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N(C(CC1=O)C2=CC=CC=C2Cl)Cl)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


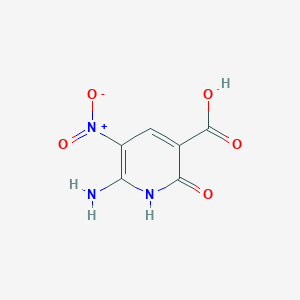
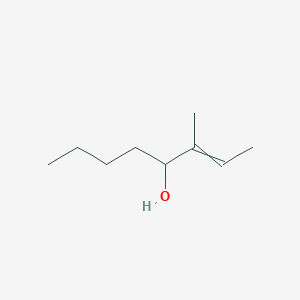
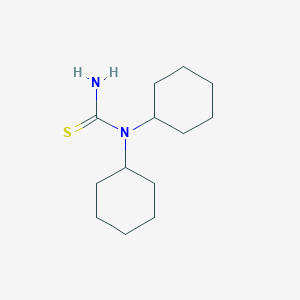
![1-(4-Methylphenyl)-2,8-dioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14287452.png)
![2,2'-(Ethene-1,2-diyl)bis[5-(benzylamino)benzene-1-sulfonic acid]](/img/structure/B14287453.png)
![2H-Pyran, tetrahydro-2-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-](/img/structure/B14287455.png)
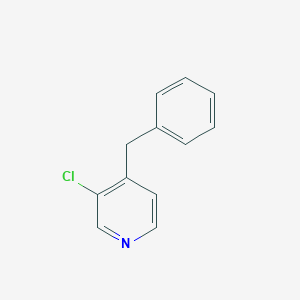
![N-{2-[(4-Oxopent-2-EN-2-YL)amino]ethyl}dodecanamide](/img/structure/B14287469.png)

![1-Pentyl-4-[(4-propylphenyl)ethynyl]benzene](/img/structure/B14287477.png)

